Product packaging for Dipyrithione(Cat. No.:CAS No. 3696-28-4)

Dipyrithione

Katalognummer: B146728
CAS-Nummer: 3696-28-4
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: ZHDBTKPXEJDTTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dipyrithione is a pyridinium ion.
This compound, a bactericidal and fungicidal pyrithione derivate, was formulated as Crimanex anti-dandruff shampoo, but is no longer available. It is currently used as a pesticide, and not used in any FDA approved drug products. Interestingly, this compound has been studied and shown to have cytotoxic and potent broad-spectrum antitumor activity, which suggests a potential basis for an anticancer drug development. Pyrithione derivatives, such as [DB06815] and sodium pyrithione, are widely used as cosmetic preservatives and as anti-dandruff agents in shampoos. It may be combined with other ingredients, such as triclosan to serve as antifungal and antibacterial skin treatments. Dandruff is a common scalp disease affecting >40% of the world's adult population, and may be caused by fungi such as Malassezia globosa and M. restricta.
This compound has been reported in Marsypopetalum modestum and Allium stipitatum with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2S2 B146728 Dipyrithione CAS No. 3696-28-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium
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InChI

InChI=1S/C10H8N2O2S2/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHDBTKPXEJDTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1041897
Record name Dipyrithione
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Molecular Weight

252.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3696-28-4
Record name Dipyrithione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dipyrithione from 2-Chloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipyrithione, a potent antimicrobial and antifungal agent, from the readily available starting material, 2-chloropyridine N-oxide. The synthesis is a two-step process involving the formation of the key intermediate, 2-mercaptopyridine N-oxide (commonly known as pyrithione), followed by its oxidative dimerization to yield this compound. This document details the underlying chemical principles, provides experimentally validated protocols, and presents quantitative data in a clear, comparative format.

Synthesis of 2-Mercaptopyridine N-oxide from 2-Chloropyridine N-oxide

The initial step in the synthesis of this compound is the nucleophilic substitution of the chloro group in 2-chloropyridine N-oxide with a sulfur nucleophile to form 2-mercaptopyridine N-oxide. This reaction is typically carried out in an aqueous medium using an alkali metal sulfide, hydrosulfide, or a mixture thereof.

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing N-oxide group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the sulfur-containing nucleophile. The use of a mixture of sodium sulfide and sodium hydrosulfide is often preferred to control the pH and minimize the formation of byproducts.[1]

Experimental Protocol: Synthesis of 2-Mercaptopyridine N-oxide

This protocol is adapted from established patent literature.[1]

Materials:

  • 2-Chloropyridine N-oxide

  • Sodium sulfide (Na₂S)

  • Sodium hydrosulfide (NaSH)

  • Deionized water

  • Hydrochloric acid (for workup)

Procedure:

  • In a well-ventilated fume hood, a solution of 2-chloropyridine N-oxide in water is prepared in a flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel.

  • The solution is heated to approximately 95 °C.

  • A separate aqueous solution of sodium sulfide and sodium hydrosulfide is prepared.

  • The sulfide/hydrosulfide solution is added dropwise to the heated 2-chloropyridine N-oxide solution over a period of 20-30 minutes, maintaining the reaction temperature at 95 °C.

  • After the addition is complete, the reaction mixture is stirred at 95 °C for an additional 25-30 minutes to ensure complete conversion.

  • The reaction mixture is then cooled to room temperature. The product, the sodium salt of 2-mercaptopyridine N-oxide, is obtained in solution with a high yield.

  • For the isolation of the free 2-mercaptopyridine N-oxide, the cooled reaction mixture can be acidified with hydrochloric acid, which leads to the crystallization of the product. The crystals can then be collected by filtration.

Quantitative Data for 2-Mercaptopyridine N-oxide Synthesis

ParameterExample 1Example 2
Reactants
2-Chloropyridine N-oxide500 g~0.2 mole
Sodium Sulfide274 g0.19 mole
Sodium Hydrosulfide93 g0.6 mole
Water (for 2-chloropyridine N-oxide)2500 g110 g
Water (for sulfides)1732 g130 g
Reaction Conditions
Temperature95 °C95 °C
Addition Time6 minutes25 minutes
Reaction Time (post-addition)Not specified (cooled after addition)25 minutes
Yield >99% (as sodium salt)98% (as sodium salt)
Reference [1][1]

Oxidation of 2-Mercaptopyridine N-oxide to this compound

The second and final step is the oxidation of the thiol group of 2-mercaptopyridine N-oxide to form a disulfide bond, yielding this compound (2,2'-dithiobis(pyridine-N-oxide)). Various oxidizing agents can be employed for this transformation, including hydrogen peroxide-urea adduct and iodine.[1][2][3] The use of a hydrogen peroxide-urea adduct is an efficient and high-yielding method.[1][2]

The reaction mechanism involves the oxidation of two molecules of 2-mercaptopyridine N-oxide, which couple to form the disulfide bridge of this compound.

Experimental Protocol: Oxidation of 2-Mercaptopyridine N-oxide to this compound

This protocol is based on the use of a hydrogen peroxide-urea adduct as the oxidizing agent.[1][2]

Materials:

  • 2-Mercaptopyridine N-oxide

  • Hydrogen peroxide-urea adduct

  • Solvent (e.g., water or a suitable organic solvent)

Procedure:

  • 2-Mercaptopyridine N-oxide is dissolved or suspended in a suitable solvent in a reaction flask.

  • The hydrogen peroxide-urea adduct is added to the mixture.

  • The reaction mixture is heated to 45 °C and stirred for approximately 1.75 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent.

Quantitative Data for this compound Synthesis

ParameterValue
Reactants
2-Mercaptopyridine N-oxide1 molar equivalent
Hydrogen peroxide-urea adduct1.25 molar equivalents
Reaction Conditions
Temperature45 °C
Reaction Time1.75 hours
Yield and Purity
Yield91.6%
Purity99.6%
Reference [1][2]

Synthesis Pathway and Workflow Diagrams

Synthesis_Pathway 2-Chloropyridine N-oxide 2-Chloropyridine N-oxide 2-Mercaptopyridine N-oxide 2-Mercaptopyridine N-oxide 2-Chloropyridine N-oxide->2-Mercaptopyridine N-oxide Na2S, NaSH H2O, 95 °C This compound This compound 2-Mercaptopyridine N-oxide->this compound H2O2-Urea Adduct 45 °C

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Mercaptopyridine N-oxide cluster_step2 Step 2: Oxidation to this compound A Dissolve 2-Chloropyridine N-oxide in H2O B Heat to 95 °C A->B C Add aqueous Na2S/NaSH solution B->C D React for 25-30 min at 95 °C C->D E Cool to room temperature D->E F Dissolve 2-Mercaptopyridine N-oxide E->F Intermediate Product G Add H2O2-Urea Adduct F->G H Heat to 45 °C for 1.75 h G->H I Isolate and purify this compound H->I

Caption: A generalized experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 2-chloropyridine N-oxide is a robust and high-yielding process that is well-documented in the scientific and patent literature. By following the detailed protocols and considering the quantitative data presented in this guide, researchers and drug development professionals can efficiently produce this valuable compound for further study and application. The use of readily available reagents and well-controlled reaction conditions makes this synthetic route amenable to both laboratory-scale and potential scale-up operations.

References

Antifungal Spectrum of Dipyrithione Against Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by a group of filamentous fungi known as dermatophytes. The most common genera responsible for these infections are Trichophyton, Microsporum, and Epidermophyton. While various antifungal agents are available, the emergence of resistance and the need for novel therapeutic options drive the investigation into new and existing compounds. Dipyrithione, a pyridinethione derivative, has demonstrated a broad spectrum of antimicrobial activity and is a promising candidate for the treatment of dermatophytosis.[1][2] This technical guide provides an in-depth overview of the antifungal spectrum of this compound against key dermatophytes, its mechanism of action, and detailed experimental protocols for its evaluation.

Antifungal Activity of this compound

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The available quantitative data for this compound against common dermatophytes is summarized below.

Table 1: In Vitro Susceptibility of Dermatophytes to this compound

Dermatophyte SpeciesThis compound MIC₅₀ (µM)
Trichophyton rubrum6.03[1][2]
Trichophyton mentagrophytesData not available
Microsporum canisData not available
Epidermophyton floccosumData not available

Note: The current body of scientific literature provides specific MIC data for this compound against Trichophyton rubrum. Further research is required to establish the MIC values against other common dermatophytes.

Mechanism of Action

The antifungal activity of this compound is understood to be closely related to that of its parent compound, pyrithione, and its well-studied zinc complex, zinc pyrithione. The proposed mechanism of action involves the disruption of essential cellular processes through metal ionophoresis, leading to fungal cell death.

The primary mechanism involves the transport of copper ions into the fungal cell. This compound acts as a copper ionophore, chelating extracellular copper and shuttling it across the fungal cell membrane. This influx of copper disrupts the delicate intracellular metal homeostasis. The excess intracellular copper targets and damages iron-sulfur [Fe-S] clusters, which are critical cofactors for a variety of essential enzymes involved in mitochondrial respiration and other metabolic pathways. The inactivation of these iron-sulfur proteins leads to a cascade of events, including metabolic inhibition and ultimately, fungal growth inhibition.[3]

G cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Copper Transport Copper Transport This compound->Copper Transport Acts as Ionophore Copper (Cu2+) Copper (Cu2+) Copper (Cu2+)->Copper Transport Increased Intracellular Copper Increased Intracellular Copper Copper Transport->Increased Intracellular Copper Iron-Sulfur Cluster Proteins Iron-Sulfur Cluster Proteins Increased Intracellular Copper->Iron-Sulfur Cluster Proteins Targets Damaged Fe-S Proteins Damaged Fe-S Proteins Iron-Sulfur Cluster Proteins->Damaged Fe-S Proteins Leads to Metabolic Inhibition Metabolic Inhibition Damaged Fe-S Proteins->Metabolic Inhibition Fungal Growth Inhibition Fungal Growth Inhibition Metabolic Inhibition->Fungal Growth Inhibition

Mechanism of Action of this compound.

Experimental Protocols

The determination of the antifungal susceptibility of dermatophytes to this compound can be performed using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0.

Broth Microdilution Assay (Modified from CLSI M38-A2)
  • Inoculum Preparation:

    • Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

    • Conidia are harvested and suspended in sterile saline.

    • The suspension is adjusted to a final concentration of 0.5-5 x 10⁴ colony-forming units (CFU)/mL.

  • Antifungal Agent Preparation:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of this compound are prepared in RPMI 1640 medium.

  • Assay Procedure:

    • In a 96-well microtiter plate, 100 µL of each this compound dilution is added to the wells.

    • 100 µL of the fungal inoculum is added to each well.

    • A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation:

    • The microtiter plate is incubated at 28-30°C for 4-7 days.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

G Start Start Dermatophyte Culture Dermatophyte Culture Start->Dermatophyte Culture Prepare Conidial Suspension Prepare Conidial Suspension Dermatophyte Culture->Prepare Conidial Suspension Adjust Inoculum Concentration Adjust Inoculum Concentration Prepare Conidial Suspension->Adjust Inoculum Concentration Inoculate Microtiter Plate Inoculate Microtiter Plate Adjust Inoculum Concentration->Inoculate Microtiter Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Antifungal Susceptibility Testing Workflow.

Conclusion

This compound demonstrates potent in vitro activity against Trichophyton rubrum, a leading cause of dermatophytosis. Its mechanism of action, involving the disruption of iron-sulfur clusters via copper ionophoric activity, represents a promising avenue for antifungal drug development. While further studies are necessary to fully elucidate its antifungal spectrum against a broader range of dermatophytes, the existing data and understanding of its mode of action position this compound as a valuable compound for further investigation in the treatment of superficial fungal infections. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal candidates.

References

The Natural Occurrence of Dipyrithione in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrithione (2,2'-dithio-bis-pyridine-N-oxide) and related sulfur-containing pyridine-N-oxide compounds have garnered significant interest within the scientific community due to their potent antimicrobial and cytotoxic activities. While commercially synthesized for various applications, the natural occurrence of these compounds, particularly within the plant kingdom, presents a compelling avenue for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of this compound in Allium species, focusing on quantitative data, detailed experimental protocols for its isolation and analysis, and the current understanding of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural product in the bulbs of Allium stipitatum, a species of onion native to Central and Southwest Asia. Research has shown that upon tissue disruption, a precursor molecule, S-(2-pyridyl)cysteine N-oxide, is converted by the enzyme alliinase into various pyridine-N-oxide derivatives, including this compound.

While extensive quantitative data across a wide range of Allium species is not yet available, a key study provides valuable insight into the concentration of this compound and related compounds in Allium stipitatum. The following table summarizes the yield of these compounds from a chloroform extract of fresh bulb material.

CompoundYield from Chloroform Extract (mg)Concentration in Fresh Bulb (mg/kg)Molar Concentration in Fresh Bulb (µmol/kg)
This compound361.181.51325.59
2-(Methyldithio)pyridine-N-oxide250.556.55300.35
2-[(Methylthiomethyl)dithio]pyridine-N-oxide72.116.2774.52

*Concentrations were calculated based on the reported yield from 4.43 kg of fresh Allium stipitatum bulbs, which yielded a 4.9 g chloroform extract[1].

Biosynthetic Pathway

The formation of this compound and related compounds in Allium stipitatum is initiated by the enzymatic activity of alliinase on the precursor S-(2-pyridyl)cysteine N-oxide upon tissue damage. This process is analogous to the formation of other well-known sulfur compounds in other Allium species, such as allicin in garlic. A proposed pathway is illustrated below.

This compound Biosynthesis precursor S-(2-pyridyl)cysteine N-oxide enzyme Alliinase (upon tissue disruption) precursor->enzyme intermediate Reactive Intermediate (2-pyridinesulfenic acid N-oxide) enzyme->intermediate Catalysis This compound This compound intermediate->this compound Dimerization other_compounds Other Pyridine-N-oxide Disulfides intermediate->other_compounds Further Reactions

Caption: Proposed biosynthetic pathway of this compound in Allium stipitatum.

Experimental Protocols

Extraction of this compound and Related Compounds from Allium stipitatum Bulbs

This protocol is based on the successful isolation of this compound from Allium stipitatum and can be adapted for related research.

Materials:

  • Fresh bulbs of Allium stipitatum

  • Hexane

  • Chloroform

  • Methanol

  • Blender or homogenizer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Obtain fresh bulbs of Allium stipitatum.

  • Thoroughly wash and clean the bulbs to remove any soil and debris.

  • Macerate the bulbs using a blender or homogenizer.

  • Exhaustively extract the macerated tissue sequentially with hexane, chloroform, and methanol. The chloroform extract will contain the compounds of interest.

  • Filter the chloroform extract to remove solid plant material.

  • Concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude chloroform extract can then be subjected to further purification steps.

Extraction Workflow start Fresh Allium stipitatum Bulbs maceration Maceration start->maceration extraction Sequential Solvent Extraction (Hexane, Chloroform, Methanol) maceration->extraction filtration Filtration of Chloroform Fraction extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration end Crude Chloroform Extract concentration->end

Caption: General workflow for the extraction of this compound from Allium stipitatum.

Purification by Column Chromatography

Further purification of the crude extract is necessary to isolate this compound.

Materials:

  • Crude chloroform extract

  • Silica gel for column chromatography

  • Appropriate solvent system for elution (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude chloroform extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Collect fractions using a fraction collector.

  • Monitor the separation by analyzing the collected fractions using TLC.

  • Combine the fractions containing the compounds of interest based on their TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain the purified compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape). A typical gradient could be:

    • 0-20 min: 10% to 90% acetonitrile

    • 20-25 min: Hold at 90% acetonitrile

    • 25-30 min: Return to 10% acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound has a UV absorbance maximum around 266 nm.

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the purified extract or a dried crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC Quantification Logic standards Prepare this compound Standards (Known Concentrations) hplc Inject Standards and Samples into HPLC System standards->hplc samples Prepare Allium Extract Samples (Known Weight) samples->hplc calibration Generate Calibration Curve (Peak Area vs. Concentration) hplc->calibration Standard Data quantification Determine this compound Concentration in Samples hplc->quantification Sample Data calibration->quantification

Caption: Logical flow for the quantification of this compound using HPLC.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that are directly involved with or affected by this compound or its precursors within Allium species. Research on pyridine-derived compounds in other plants suggests potential interactions with general plant defense and hormonal signaling pathways, but direct evidence in the context of Allium and this compound is an area that requires further investigation.

Conclusion

The presence of this compound in Allium stipitatum offers a promising natural source for this bioactive compound. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore the distribution of this compound across a wider range of Allium species, to optimize extraction and quantification methods, and to elucidate the specific biological signaling pathways affected by these unique natural products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipyrithione Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Dipyrithione powder, a compound of significant interest for its antimicrobial and cytotoxic activities. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known as 2,2'-dithiobis(pyridine-N-oxide), is the disulfide derivative of pyrithione. Its chemical structure is characterized by two pyridine-N-oxide rings linked by a disulfide bond.

IdentifierValue
CAS Number 3696-28-4[1][2]
Molecular Formula C₁₀H₈N₂O₂S₂[1]
Molecular Weight 252.31 g/mol [1]
Synonyms Bispyrithione, Omadine disulfide, 2,2'-Dithiobis(pyridine-1,1'-dioxide)

Physical Properties

This compound is typically supplied as an off-white or beige crystalline powder.[1] A summary of its key physical properties is provided in the table below.

PropertyValueSource
Appearance Off-white to beige powder[1][3]
Melting Point 203-205 °C[3]
Density 1.38 g/cm³[1][2]
Solubility Slightly soluble in water. Soluble in methanol.[4]
pH (1% aqueous solution) 5.0 - 7.0[1][3]

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. While some sources report a much lower melting point, the value of approximately 205 °C is more consistently cited by chemical suppliers and in safety data sheets, and is therefore considered more reliable.

Chemical Properties and Stability

This compound is a stable compound under normal storage conditions.[2] However, it is important to avoid exposure to incompatible materials such as strong oxidizing agents, excessive heat, and moisture.[2] The disulfide linkage is a key functional group that can be susceptible to reduction.

PropertyDescriptionSource
Stability Stable under recommended storage conditions. Store in a cool, dry, well-ventilated area away from incompatible substances.[2][2]
Incompatibilities Strong oxidizing agents, moisture.[2][2]
Hazardous Decomposition Products Oxides of carbon, nitrogen, and sulfur upon combustion.[2][2]

Experimental Protocols

The following sections outline general methodologies for determining the key physical and chemical properties of this compound powder. These are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

The melting point of this compound powder can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range is indicative of high purity.[5][6]

Solubility Determination (Shake-Flask Method)

The aqueous solubility of this compound can be determined using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.[7]

Methodology:

  • An excess amount of this compound powder is added to a known volume of purified water (or other relevant buffer) in a sealed flask.

  • The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

  • The supernatant is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing (Accelerated Stability Study)

To assess the stability of this compound powder, an accelerated stability study can be performed according to ICH guidelines.

Methodology:

  • Samples of this compound powder are stored in appropriate containers under accelerated storage conditions (e.g., 40 °C / 75% relative humidity).[8]

  • At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for key stability-indicating parameters.

  • The analysis should include:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative determination of the this compound content to assess for degradation.

    • Related Substances: Chromatographic analysis to detect and quantify any degradation products.

    • Moisture Content: Determination of water content, as moisture can be detrimental to stability.[9]

Mechanism of Action: Induction of Apoptosis

This compound has been shown to exert its cytotoxic effects in cancer cells through the induction of apoptosis, a form of programmed cell death.[10][11] The signaling pathway involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Dipyrithione_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Release of Cytochrome c Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage and Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage and Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to

Caption: this compound-induced apoptosis signaling cascade.

The process is initiated by mitochondrial dysfunction, leading to the release of cytochrome c.[10] This, in turn, triggers the activation of caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[10] Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[10]

Conclusion

This technical guide provides a detailed summary of the key physical and chemical properties of this compound powder, along with standardized methodologies for their determination. The information on its apoptotic mechanism of action offers valuable insights for researchers in drug development. A thorough understanding of these properties is essential for the safe and effective handling, formulation, and application of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for Agar Disk Diffusion Susceptibility Testing of Dipyrithione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility to Dipyrithione using the agar disk diffusion method. This method, widely known as the Kirby-Bauer test, is a standard procedure for evaluating the efficacy of antimicrobial agents against various microorganisms.[1][2][3][4][5] The protocol provided here is adapted from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to be suitable for research and development purposes.[6][7][8][9][10]

This compound has demonstrated a broad spectrum of antimicrobial activities.[11] Understanding its efficacy against specific bacterial and fungal strains is crucial for its development as a therapeutic or preservative agent. The following sections detail the experimental protocol, present available susceptibility data, and illustrate the experimental workflow and a proposed mechanism of action for a related compound, Zinc Pyrithione.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its common derivative, Zinc Pyrithione (ZPT). It is important to note that testing conditions and the specific form of the compound can influence the results.

Table 1: Antifungal Susceptibility Data for this compound

MicroorganismMinimum Inhibitory Concentration (MIC50)Reference
Trichophyton rubrum6.03 µM[11]

Table 2: Antibacterial Susceptibility Data for Zinc Pyrithione (ZPT)

MicroorganismCompound ConcentrationZone of Inhibition (mm)Reference
Streptococcus mutans1%, 2%, 4%Dose and time-dependent[12]
Streptococcus gordonii1%, 2%, 4%Dose and time-dependent[12]
Actinomyces viscosus1%, 2%, 4%Dose and time-dependent[12]
Lactobacillus spp.1%, 2%, 4%Less effective[12]
Enterococcus faecalis2.5% and 5%Strong inhibition[12]
Escherichia coli2.5% and 5%>95% inhibition (dose-dependent)[12]

Note: The data for ZPT from the referenced study did not always provide specific zone of inhibition diameters in millimeters but rather described the inhibitory effects.

Experimental Protocol: Agar Disk Diffusion Susceptibility Test for this compound

This protocol is a comprehensive guide for performing the agar disk diffusion test for this compound, based on the Kirby-Bauer method and CLSI guidelines.

Materials
  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria[1][3]

  • Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard is crucial)[9]

  • Test microorganisms (bacterial or fungal strains)

  • Sterile swabs, pipettes, and Petri dishes (100 mm or 150 mm)

  • Incubator

  • Calipers or a ruler for measuring zones of inhibition

  • Solvent for this compound (e.g., DMSO, ethanol), sterile

  • Positive and negative control antimicrobial disks

Procedure
  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to achieve the desired stock concentration.

    • Apply a specific volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks to achieve the desired final amount of compound per disk.[13]

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a range of disk concentrations to determine dose-dependency.

    • Solvent-only disks should be prepared as a negative control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop or swab.[9]

    • Transfer the colonies into a tube containing sterile saline or PBS.

    • Vortex the suspension to create a smooth, homogenous mixture.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[1]

    • Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][14]

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[14]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate them within 15 minutes of disk application.

    • For most bacteria, incubate at 35-37°C for 18-24 hours.[13]

    • For fungi, incubation conditions may vary (e.g., 28-35°C for 24-48 hours or longer, depending on the species).[13][15]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition (the area with no visible growth) in millimeters (mm), including the diameter of the disk.[9]

    • Measure the zones from the underside of the plate using calipers or a ruler.

    • The size of the zone of inhibition correlates with the susceptibility of the microorganism to this compound.[4][5] A larger zone diameter indicates greater susceptibility.

    • The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R), based on standardized interpretive charts. For novel compounds like this compound, these criteria will need to be established through further testing, such as correlating zone diameters with Minimum Inhibitory Concentrations (MICs).

Visualizations

Experimental Workflow Diagram

G prep_disks Prepare this compound and Control Disks apply_disks Apply Disks to Inoculated Plate prep_disks->apply_disks Place on agar prep_inoculum Prepare 0.5 McFarland Inoculum Suspension streak_plate Inoculate Agar Plate for Confluent Growth prep_inoculum->streak_plate Within 15 mins streak_plate->apply_disks After drying (3-5 mins) incubate Incubate Plates at Appropriate Temperature apply_disks->incubate Within 15 mins measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret

Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.

Proposed Mechanism of Action for Zinc Pyrithione

While the precise signaling pathway for this compound is not fully elucidated, studies on the closely related compound Zinc Pyrithione (ZPT) have provided significant insights. ZPT's antifungal activity is believed to stem from its ability to increase intracellular copper levels, which in turn disrupts essential iron-sulfur cluster-containing proteins.[16]

G zpt Zinc Pyrithione (ZPT) Enters Fungal Cell copper Increased Intracellular Copper Levels zpt->copper damage Damage to Fe-S Cluster Proteins copper->damage Causes damage to fe_s_cluster Iron-Sulfur (Fe-S) Cluster Proteins fe_s_cluster->damage inhibition Inhibition of Essential Metabolic Processes damage->inhibition growth_inhibition Fungal Growth Inhibition inhibition->growth_inhibition

Caption: Proposed mechanism of action for Zinc Pyrithione (ZPT).

References

Application Notes and Protocols: Dipyrithione as a Positive Control in Antifungal Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dipyrithione as a reliable positive control in antifungal screening assays. Detailed protocols for standardized antifungal susceptibility testing (AFST) are provided, along with expected performance data and insights into its mechanism of action.

Introduction

In the quest for novel antifungal agents, the inclusion of a consistent and potent positive control is paramount for the validation and interpretation of screening results. This compound, a sulfur-containing organic compound, exhibits broad-spectrum antifungal activity, making it an excellent candidate for this role. Its fungicidal properties have been documented against a range of pathogenic and non-pathogenic fungi.[1] The use of this compound as a positive control ensures the validity of the assay, confirms the susceptibility of the test organisms, and provides a benchmark for comparing the efficacy of experimental compounds.

Mechanism of Action

The antifungal activity of pyrithiones, including this compound, is primarily attributed to their ability to disrupt essential cellular processes through a copper-dependent mechanism. While the exact signaling cascade for this compound is not fully elucidated, it is understood to function as a copper ionophore. The proposed mechanism involves the following key steps:

  • Copper Chelation and Transport: this compound chelates extracellular copper ions, forming a lipophilic complex.

  • Membrane Translocation: This complex facilitates the transport of copper across the fungal cell membrane and into the cytoplasm.

  • Disruption of Iron-Sulfur Clusters: Once inside the cell, the increased intracellular copper concentration leads to the damage of iron-sulfur [Fe-S] clusters within essential proteins.

  • Enzyme Inactivation and Metabolic Inhibition: The degradation of these [Fe-S] clusters results in the inactivation of critical enzymes involved in cellular respiration and other vital metabolic pathways, ultimately leading to fungal cell death.

Dipyrithione_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Dip_Cu_complex This compound-Copper Complex This compound->Dip_Cu_complex Chelation Copper_ion Copper (Cu²⁺) Copper_ion->Dip_Cu_complex FeS_Proteins Iron-Sulfur [Fe-S] Proteins Dip_Cu_complex->FeS_Proteins Copper Transport Enzyme_Inactivation Enzyme Inactivation FeS_Proteins->Enzyme_Inactivation Damage Metabolic_Inhibition Metabolic Inhibition Enzyme_Inactivation->Metabolic_Inhibition Cell_Death Fungal Cell Death Metabolic_Inhibition->Cell_Death

Quantitative Data: Expected Antifungal Activity

This compound has demonstrated potent activity against a variety of fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that MIC values can vary depending on the specific strain and testing conditions. Researchers should establish their own baseline values using appropriate quality control strains.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)Notes
Trichophyton rubrum-1.52 (6.03 µM)[1]
Malassezia furfur0.12 - 81Data for Zinc Pyrithione, a related compound.[2]
Candida albicansNot availableNot available-
Aspergillus nigerNot availableNot available-
Saccharomyces cerevisiaeNot availableNot available-
Candida tropicalisNot availableNot available-
Cryptococcus neoformansNot availableNot available-

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[3][4][5]

Broth Microdilution Method (CLSI M27/M38-based)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator (35°C)

Protocol:

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range appropriate for the test organism (e.g., 0.03 - 16 µg/mL).

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp., Saccharomyces spp.): From a 24-48 hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

    • Molds (Aspergillus spp., Trichophyton spp.): From a 5-7 day old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and other fungistatic agents, and ≥90-100% for fungicidal agents like amphotericin B) compared to the growth control.[3] Reading can be done visually or with a microplate reader at a wavelength of 530 nm.

Broth_Microdilution_Workflow start Start prep_dip Prepare this compound Serial Dilutions start->prep_dip prep_inoc Prepare Fungal Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_dip->inoculate prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Disk Diffusion Method (CLSI M44-based)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum

  • Sterile swabs

  • Incubator (35°C)

Protocol:

  • Disk Preparation:

    • Aseptically impregnate sterile paper disks with a standardized amount of this compound solution. The optimal concentration should be determined empirically, but a starting point of 10 µg per disk can be used. Allow the disks to dry completely before use.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation and Disk Placement:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the entire surface of the MHA plate in three directions.

    • Aseptically place the this compound-impregnated disk onto the agar surface.

    • Include a blank disk (impregnated with the solvent used to dissolve this compound) as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (in mm) around the disk. A larger zone of inhibition indicates greater susceptibility to this compound.

Disk_Diffusion_Workflow start Start prep_disk Prepare this compound- Impregnated Disks start->prep_disk prep_inoc Prepare Fungal Inoculum start->prep_inoc place_disk Place Disk on Agar prep_disk->place_disk inoculate_plate Inoculate Agar Plate prep_inoc->inoculate_plate inoculate_plate->place_disk incubate Incubate Plate place_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains in each assay. Recommended QC strains for antifungal susceptibility testing include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC 204305

The observed MICs or zones of inhibition for this compound against these QC strains should fall within a pre-established range to ensure the validity of the experimental run.

Interpretation and Troubleshooting

  • Expected Results: When used as a positive control, this compound should produce a clear and reproducible inhibition of fungal growth. In broth microdilution assays, this will be observed as a low MIC value. In disk diffusion assays, a distinct zone of inhibition should be present.

  • No Inhibition: If the positive control (this compound) does not inhibit fungal growth, it may indicate a problem with the this compound stock solution, the test medium, the inoculum preparation, or the incubation conditions. It could also suggest that the test organism is resistant to this class of antifungal agents.

  • Inconsistent Results: Variability in results can be caused by inconsistencies in inoculum density, media preparation, or incubation parameters. Strict adherence to standardized protocols is crucial.

Conclusion

This compound is a robust and effective positive control for a wide range of antifungal screening applications. Its broad-spectrum activity and well-characterized (though not fully detailed) mechanism of action provide a reliable standard for assessing the performance of novel antifungal compounds. By following the detailed protocols and guidelines presented in these application notes, researchers can ensure the accuracy and reproducibility of their antifungal susceptibility testing data.

References

Application Notes and Protocols for Testing Dipyrithione Against Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the antifungal efficacy of Dipyrithione against Trichophyton rubrum, the primary causative agent of dermatophytosis. The protocols outlined below are based on established methodologies and provide a basis for reproducible in vitro and in vivo studies.

Quantitative Susceptibility Testing

The in vitro susceptibility of T. rubrum to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Data Presentation
CompoundMIC₅₀ (μM)MIC₉₀ (μg/mL)MFC (μg/mL)
This compound6.03[1]Data not availableData not available
Miconazole (Control)1.38[1]--
Experimental Protocol: Broth Microdilution Assay (CLSI M38-A2 Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

  • Trichophyton rubrum clinical isolates

  • This compound

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (28°C)

Procedure:

  • Inoculum Preparation:

    • Culture T. rubrum on Potato Dextrose Agar (PDA) at 28°C for 7-10 days to induce sporulation.

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from a clinically relevant maximum to a sub-inhibitory level.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared T. rubrum inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Incubate the plates at 28°C for 7 days.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth.

  • MFC Determination:

    • Subculture 10 µL from each well showing no visible growth onto PDA plates.

    • Incubate the plates at 28°C for 3-5 days.

    • The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

Morphological Analysis

This compound has been observed to induce morphological changes in T. rubrum[1].

Experimental Protocol: Morphological Interference Assay

Materials:

  • T. rubrum culture

  • This compound at MIC and sub-MIC concentrations

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile coverslips

  • Microscope with imaging capabilities

Procedure:

  • Prepare SDA plates containing this compound at concentrations corresponding to the MIC and sub-MIC values.

  • Inoculate the center of the plates with a small amount of T. rubrum mycelium.

  • Place a sterile coverslip over the inoculum.

  • Incubate the plates at 28°C and observe daily for up to 10 days.

  • At regular intervals, carefully remove the coverslip and mount it on a microscope slide with a drop of lactophenol cotton blue.

  • Examine the slides under a microscope to observe any alterations in hyphal structure, such as swelling, branching, or cell wall disruption, compared to a control plate without the drug.

In Vivo Efficacy

The therapeutic potential of this compound can be evaluated in a guinea pig model of dermatophytosis.

Experimental Protocol: Guinea Pig Model of Dermatophytosis

Materials:

  • Hartley guinea pigs (male, 250-300g)

  • T. rubrum conidial suspension

  • Topical formulation of this compound

  • Control vehicle

  • Positive control antifungal cream (e.g., Miconazole)

Procedure:

  • Infection:

    • Anesthetize the guinea pigs.

    • Shave an area on the back of each animal.

    • Gently abrade the shaved area with sterile sandpaper.

    • Apply a suspension of T. rubrum conidia (e.g., 1 x 10⁷ CFU/mL) to the abraded skin.

  • Treatment:

    • After 3-5 days post-infection, or upon the appearance of visible lesions, divide the animals into treatment groups:

      • This compound-treated

      • Vehicle control

      • Positive control

      • Untreated control

    • Apply the topical formulations to the infected area daily for a predetermined period (e.g., 14 days).

  • Evaluation:

    • Monitor the clinical signs of infection (erythema, scaling, crusting) daily and score them on a predefined scale.

    • At the end of the treatment period, collect skin scrapings from the infected area for:

      • Direct Microscopy (KOH test): To visualize fungal elements.

      • Fungal Culture: To determine the presence of viable T. rubrum.

    • Skin biopsies can be taken for histopathological examination.

Mechanism of Action Visualization

The proposed mechanism of action for pyrithiones, including this compound, involves the disruption of iron-sulfur (Fe-S) cluster synthesis, which is crucial for various cellular processes.

Diagrams

Dipyrithione_Mechanism cluster_extracellular Extracellular cluster_cell Trichophyton rubrum Cell This compound This compound Membrane Cell Membrane This compound->Membrane Crosses membrane Cytosol Cytosol Membrane->Cytosol FeS_Proteins Iron-Sulfur Cluster Proteins Cytosol->FeS_Proteins Disrupts Fe-S cluster synthesis Metabolism Essential Metabolic Pathways (e.g., Respiration) FeS_Proteins->Metabolism Inactivates Mitochondrion Mitochondrion Growth_Inhibition Fungal Growth Inhibition Metabolism->Growth_Inhibition Leads to

Caption: Proposed mechanism of action of this compound in T. rubrum.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC Morphology Morphological Assay MIC->Morphology Infection Guinea Pig Infection MIC->Infection Inform in vivo dose end End MFC->end Morphology->end Treatment Topical Treatment Infection->Treatment Evaluation Clinical & Mycological Evaluation Treatment->Evaluation Evaluation->end start Start start->MIC

Caption: Experimental workflow for testing this compound against T. rubrum.

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of Dipyrithione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to evaluate the anti-proliferative effects of Dipyrithione. This compound (PTS2) has demonstrated significant potential as a broad-spectrum anti-tumor agent by inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis in various cancer cell lines.[1][2][3] This document outlines the key methodologies required to characterize these effects.

Overview of this compound's Anti-proliferative Action

This compound exerts its anti-cancer effects through a multi-faceted approach. Studies have shown that it can inhibit the growth of cancer cells in a dose-dependent manner.[1][4][5] The primary mechanisms include the induction of cell cycle arrest, leading to a halt in cell division, and the activation of apoptotic pathways, resulting in programmed cell death.[1][4][5] Key molecular events associated with this compound treatment include the cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1][4][5]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a structured summary of typical quantitative data obtained from the described experimental protocols. These values are illustrative and will vary depending on the cell line and specific experimental conditions.

Table 1: Cell Viability Inhibition by this compound

Cell LineTreatment Duration (hours)IC50 Concentration (µg/mL)Maximum Inhibition (%)Assay
KB36~1.5> 90%MTT
K56236~2.0> 90%MTT
U93736~2.5> 90%MTT
HeLa36~3.0> 90%MTT

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Conc. (µg/mL)Treatment Duration (hours)Apoptotic Cells (%)Assay
KB2.524Significant IncreaseAnnexin V/PI
K5622.524Significant IncreaseAnnexin V/PI
U9372.524Significant IncreaseAnnexin V/PI
HeLa2.524Significant IncreaseAnnexin V/PI

Table 3: Cell Cycle Arrest Induced by this compound

Cell LineThis compound Conc. (µg/mL)Treatment Duration (hours)Cell Cycle Phase ArrestKey Protein Changes
Various Cancer Lines2.524G1 Phase↑ p21, ↓ Cyclin D1, ↓ Cyclin E1

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[4][6]

Materials:

  • Cancer cell lines (e.g., KB, K562, U937, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 36, 48, 72 hours).[6]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cells.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing cell cycle distribution in this compound-treated cells using flow cytometry.[8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in Protocol 2.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.[1][4]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Seed cells in larger culture dishes (e.g., 100 mm) and treat with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's anti-proliferative effects.

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays start Seed Cancer Cells treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle western Protein Expression (Western Blot) incubate->western analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze G cluster_pathway Proposed Signaling Pathway of this compound cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis This compound This compound p21 p21 (upregulation) This compound->p21 cas9 Caspase-9 (cleavage) This compound->cas9 cyclins Cyclin D1 / Cyclin E1 (downregulation) p21->cyclins inhibits g1_arrest G1 Phase Arrest cyclins->g1_arrest proliferation Cell Proliferation Inhibition g1_arrest->proliferation cas3 Caspase-3 (cleavage) cas9->cas3 parp PARP (cleavage) cas3->parp apoptosis_out Apoptosis parp->apoptosis_out apoptosis_out->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dipyrithione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Dipyrithione in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is classified as a poorly water-soluble compound. While experimental data for this compound is limited, its predicted aqueous solubility is approximately 0.0511 mg/mL[1]. For comparison, its parent compound, pyrithione, has a slightly higher water solubility of 2.5 g/L[2]. This low aqueous solubility can present significant challenges in various experimental and formulation settings.

Q2: Why is improving the aqueous solubility of this compound important?

Enhancing the aqueous solubility of this compound is crucial for several reasons:

  • Bioavailability: For in vivo studies, sufficient solubility is often a prerequisite for absorption and achieving therapeutic concentrations.

  • Formulation Development: Higher solubility facilitates the development of aqueous-based formulations, such as injectables or oral solutions.

  • In Vitro Assays: Many biological assays require the test compound to be fully dissolved in an aqueous buffer to ensure accurate and reproducible results.

  • Dosing Accuracy: Working with solutions of known concentrations is essential for precise dosing in both in vitro and in vivo experiments.

Q3: What are the primary strategies for improving the solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent solubility.

  • Salt Formation: Converting the parent compound into a salt form can lead to a substantial increase in aqueous solubility[3][4].

Troubleshooting Guides

Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Solution Workflow:

start Start: Undissolved this compound in Aqueous Buffer ph_adjustment Attempt pH Adjustment start->ph_adjustment co_solvent Try Co-solvent Addition ph_adjustment->co_solvent If pH adjustment is insufficient or incompatible cyclodextrin Consider Cyclodextrin Complexation co_solvent->cyclodextrin If co-solvent is insufficient or incompatible evaluation Evaluate Solubility and Compatibility with Assay cyclodextrin->evaluation success Success: Homogeneous Solution Achieved evaluation->success Soluble and Compatible failure Failure: Re-evaluate Approach evaluation->failure Insoluble or Incompatible start Start: Precipitation upon Dilution lower_stock Lower Stock Concentration start->lower_stock change_solvent Change Stock Solvent lower_stock->change_solvent If still precipitating use_surfactant Add a Surfactant change_solvent->use_surfactant If still precipitating pre_warm Pre-warm Dilution Buffer use_surfactant->pre_warm If still precipitating evaluation Evaluate for Precipitation pre_warm->evaluation success Success: Stable Dilution evaluation->success No Precipitation failure Failure: Re-evaluate Formulation evaluation->failure Precipitation Occurs This compound This compound properties Physicochemical Properties - Low Aqueous Solubility - Ionizable (Pyridine Moiety) - Hydrophobic Nature This compound->properties solubility_challenge Solubility Challenge properties->solubility_challenge ph_adjustment pH Adjustment solubility_challenge->ph_adjustment co_solvents Co-solvents solubility_challenge->co_solvents cyclodextrins Cyclodextrin Complexation solubility_challenge->cyclodextrins salt_formation Salt Formation solubility_challenge->salt_formation improved_solubility Improved Aqueous Solubility ph_adjustment->improved_solubility co_solvents->improved_solubility cyclodextrins->improved_solubility salt_formation->improved_solubility

References

Troubleshooting inconsistent results in Dipyrithione MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Dipyrithione (DPT).

Frequently Asked Questions (FAQs)

Q1: My this compound MIC values are consistently higher than expected. What are the potential causes?

A1: Higher than expected MIC values for this compound can stem from several factors:

  • Inactivation by Media Components: DPT is a metal-chelating agent. Components in your culture medium, particularly high concentrations of free metal ions, can chelate with DPT and reduce its effective concentration.

  • High Inoculum Density: An excessively high concentration of microorganisms in the inoculum can overcome the inhibitory effects of DPT, leading to apparent resistance.

  • Compound Degradation: this compound may be unstable under certain conditions of pH, temperature, or light exposure. Ensure proper storage and handling of your DPT stock solutions.

  • Resistant Microbial Strain: The microbial strain you are testing may have intrinsic or acquired resistance mechanisms to DPT.

Q2: I am observing significant well-to-well variability in my MIC assay plates. What could be the reason?

A2: Well-to-well variability can be attributed to:

  • Inhomogeneous Inoculum: Uneven distribution of the microbial suspension in the wells of the microtiter plate is a common cause of variability. Ensure thorough mixing of the inoculum before and during dispensing.

  • Precipitation of this compound: DPT has low aqueous solubility. If the compound precipitates out of solution in the wells, it will not be available to inhibit microbial growth, leading to inconsistent results. The use of a suitable solvent and ensuring the final concentration does not exceed its solubility limit in the test medium is crucial.

  • Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate both the compound and the media components, leading to skewed results. Using a plate sealer or filling the outer wells with sterile medium can mitigate this.

Q3: Can the type of culture medium used affect the MIC results for this compound?

A3: Yes, the choice of culture medium can significantly impact DPT MIC results. The mechanism of action for pyrithiones involves copper influx and the disruption of iron-sulfur proteins.[1][2] Therefore, the concentration of copper and iron in the basal medium can directly influence the apparent activity of the compound. It is recommended to use a well-defined and consistent batch of medium for all related experiments to minimize variability.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. It is critical to ensure that the final concentration of the solvent in the assay wells is not toxic to the test microorganism. A solvent toxicity control should always be included in your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in DPT MIC testing.

Problem 1: No Inhibition of Growth Observed
Potential Cause Recommended Action
Inactive Compound Verify the purity and activity of your this compound stock. Prepare a fresh stock solution.
High Inoculum Density Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for bacteria).
Compound Precipitation Visually inspect the wells for any precipitate. If observed, consider using a lower starting concentration of DPT or a different solvent system.
Resistant Organism Confirm the identity and expected susceptibility of your test organism. Include a known susceptible control strain in your assay.
Problem 2: Inconsistent MICs Between Replicates
Potential Cause Recommended Action
Pipetting Errors Ensure proper calibration and use of pipettes. Use fresh tips for each replicate.
Incomplete Mixing Thoroughly mix all solutions, including the DPT stock, media, and inoculum.
Edge Effects Avoid using the outermost wells of the plate for critical samples or use a plate sealer.
Problem 3: MIC Varies Between Experiments
Potential Cause Recommended Action
Variation in Media Use the same lot of culture medium for all experiments. If preparing your own medium, ensure consistency in formulation.
Inoculum Age/Phase Use a fresh overnight culture in the logarithmic growth phase to prepare the inoculum.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels).

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and may need to be optimized for specific microorganisms.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Inoculum:

  • From a fresh culture plate, select 3-5 colonies and inoculate into a suitable broth.
  • Incubate at the optimal temperature for the microorganism until the culture reaches the logarithmic growth phase.
  • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
  • Dilute the adjusted suspension in the test broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.

3. Assay Plate Preparation:

  • Perform serial two-fold dilutions of the this compound stock solution in the test broth in a 96-well microtiter plate.
  • The final volume in each well should be 100 µL.
  • Include a positive control (inoculum without DPT) and a negative control (broth only).
  • Also, include a solvent control to assess any inhibitory effects of DMSO.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
  • Seal the plate and incubate at the appropriate temperature for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Logical Troubleshooting Workflow

Inconsistent_Results Inconsistent DPT MIC Results Check_Replicates Check Intra-Plate Replicates Inconsistent_Results->Check_Replicates Check_Experiments Check Inter-Experiment Reproducibility Inconsistent_Results->Check_Experiments Check_Replicates->Check_Experiments No High_Variability High Variability in Replicates Check_Replicates->High_Variability Yes Check_Experiments->Inconsistent_Results No, re-evaluate Poor_Reproducibility Poor Reproducibility Between Experiments Check_Experiments->Poor_Reproducibility Yes Troubleshoot_Technique Troubleshoot Pipetting and Mixing High_Variability->Troubleshoot_Technique Troubleshoot_Controls Review Controls (Positive, Negative, Solvent) High_Variability->Troubleshoot_Controls Troubleshoot_Media Standardize Media and Inoculum Preparation Poor_Reproducibility->Troubleshoot_Media Troubleshoot_Incubation Verify Incubation Conditions Poor_Reproducibility->Troubleshoot_Incubation

Caption: A flowchart for troubleshooting inconsistent DPT MIC results.

This compound's Proposed Mechanism of Action

cluster_0 Inside Fungal Cell DPT This compound Copper_Influx Increased Intracellular Copper DPT->Copper_Influx facilitates transport across Copper Extracellular Copper Copper->Copper_Influx Cell_Membrane Fungal Cell Membrane FeS_Proteins Iron-Sulfur Cluster Proteins (Essential for Metabolism) Copper_Influx->FeS_Proteins damages Inactivation Inactivation FeS_Proteins->Inactivation Growth_Inhibition Fungal Growth Inhibition Inactivation->Growth_Inhibition

Caption: The proposed antifungal mechanism of this compound.

Experimental Workflow for DPT MIC Testing

Start Start Prepare_Stock Prepare DPT Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Plate Prepare_Stock->Serial_Dilution Add_Inoculum Add Inoculum to Plate Prepare_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate Add_Inoculum->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: A standard workflow for determining the MIC of this compound.

References

Preventing degradation of Dipyrithione during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dipyrithione during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound powder, it should be stored in a cool, dry, and dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), storing at -20°C is ideal.[1] It is crucial to keep the container tightly sealed as this compound is hygroscopic and can absorb moisture from the air.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Due to its high polarity and aprotic nature, DMSO can effectively dissolve a wide range of organic compounds. When preparing stock solutions, ensure the this compound powder is fully dissolved. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C for long-term use.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with similar structures to this compound have shown susceptibility to photodegradation. Therefore, it is crucial to protect this compound, both in its solid form and in solution, from light exposure. Use amber-colored vials or wrap containers with aluminum foil. During experiments, minimize the exposure of your samples to direct light.

Q4: What is the stability of this compound in aqueous solutions at different pH values?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous buffer. - Low aqueous solubility of this compound. - The concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too low in the final aqueous solution. - The pH of the buffer is unfavorable for this compound solubility.- Increase the percentage of the organic co-solvent in the final solution, ensuring it does not exceed a concentration that would affect your experimental system. - Prepare a more diluted stock solution to reduce the final concentration of this compound required. - Test the solubility of this compound in a small range of buffers with slightly different pH values to find the optimal one for your experiment.
Inconsistent or unexpected results in cell-based assays. - Degradation of this compound in the stock solution or final culture medium. - Inaccurate concentration of the working solution. - Interaction of this compound with components in the culture medium.- Always use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. - Verify the concentration of your stock solution using a validated analytical method like HPLC. - Perform control experiments to assess the stability and activity of this compound in your specific cell culture medium over the time course of your experiment.
Loss of this compound activity over time in solution. - Hydrolysis, photolysis, or thermal degradation. - Oxidation of the disulfide bridge.- Prepare fresh solutions for each experiment. - Protect solutions from light and store them at the recommended temperature. - Consider degassing your solvents or using antioxidants if oxidation is suspected, although the necessity for this should be empirically determined.

Quantitative Data on Stability

While specific quantitative degradation kinetics for this compound are limited, the following tables provide illustrative data based on studies of structurally related compounds, such as zinc pyrithione, under forced degradation conditions. This data can serve as a general guide for handling this compound.

Table 1: Estimated Half-life of Pyrithione Compounds in Aqueous Solution at Different pH Values

pHTemperature (°C)Estimated Half-life
525Several days
725Several days
925Shorter than at neutral pH

Note: This is an estimation based on the general behavior of similar chemical structures. Actual stability should be determined experimentally.

Table 2: Photodegradation of Zinc Pyrithione in Aqueous Solution

Light SourceIrradiation Time (min)Degradation (%)
Simulated Solar Light10~50%
Simulated Solar Light30>90%

Data adapted from studies on zinc pyrithione, a closely related compound.[3] The disulfide bond in this compound may exhibit different photosensitivity.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for various time points.

  • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

4. Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

JAK/STAT Signaling Pathway

This compound has been observed to inhibit the IFN-γ-induced activation of the JAK/STAT1 signaling pathway.[1] This inhibition can suppress the expression of downstream target genes like IP-10/CXCL10, which are involved in inflammatory responses.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerizes DNA DNA STAT1_dimer->DNA Translocates & Binds This compound This compound This compound->JAK1 Inhibits Phosphorylation This compound->JAK2 Inhibits Phosphorylation Gene_Expression Gene Expression (e.g., IP-10) DNA->Gene_Expression Induces

Caption: this compound inhibits the JAK/STAT1 signaling pathway.

NF-κB Signaling Pathway

Pyrithione, a related compound, has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[2] This inhibition is thought to be mediated by an increase in intracellular zinc levels.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB IκB NF-κB IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB This compound This compound This compound->IKK Inhibits Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: this compound's potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. While direct studies on this compound's effect on this pathway are limited, its anti-inflammatory properties suggest a potential interaction.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokines MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates This compound This compound This compound->MAPKKK Potential Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Best practices for handling and disposal of Dipyrithione in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the safe handling and disposal of Dipyrithione in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in the lab?

This compound is a bactericidal and fungicidal agent. In a laboratory setting, its primary hazards include severe eye irritation, potential skin irritation, and possible irritation of the digestive and respiratory tracts if ingested or inhaled. It is also classified as harmful if swallowed.

Q2: What are the appropriate storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture as it is hygroscopic (absorbs moisture from the air). Store it away from incompatible substances such as strong oxidizing agents.

Q3: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, appropriate PPE is essential to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA or European Standard EN166 regulations.

  • Skin Protection: Wear appropriate protective gloves to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working with the powder and there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.

Q4: How should I prepare a stock solution of this compound?

While specific concentrations will be experiment-dependent, a general procedure for preparing a stock solution involves dissolving the this compound powder in a suitable solvent. Due to its poor water solubility, organic solvents are typically used. Always prepare solutions in a chemical fume hood.

Q5: Can this compound be used in cell culture experiments?

Yes, this compound has been studied for its effects on various cell lines. However, the stability of any compound in cell culture media can be a concern. It is advisable to prepare fresh dilutions from a stock solution for each experiment to ensure consistent results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in stock solution The solvent may be inappropriate or the concentration too high. The solution may have been stored improperly (e.g., at too low a temperature).Try a different solvent or lower the concentration. Ensure the storage conditions are as recommended. Gentle warming and vortexing may help redissolve the precipitate, but if it persists, a fresh solution should be made.
Inconsistent experimental results This compound may be degrading in the experimental medium. Pipetting errors or variations in cell density could also be factors.Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting. Standardize cell seeding densities across all experimental plates.
Visible contamination in treated wells The this compound stock solution may be contaminated. Improper aseptic technique during the experiment.Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent used. Always use strict aseptic techniques when working with cell cultures.
No observable effect on cells The concentration of this compound may be too low. The compound may have degraded. The cells may be resistant.Perform a dose-response experiment to determine the optimal concentration. Use a freshly prepared solution. Include a positive control known to elicit a response in your cell line.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂S₂
Molecular Weight 252.31 g/mol
Melting Point 205°C
Boiling Point 582.8°C at 760 mmHg
Density 1.38 g/cm³
Flash Point 306.2°C

Experimental Protocols

General Protocol for Preparing a this compound Stock Solution

Note: This is a general guideline. The solvent and concentration should be optimized for your specific experimental needs.

  • Materials: this compound powder, appropriate solvent (e.g., DMSO, ethanol), sterile microcentrifuge tubes or vials, calibrated analytical balance, personal protective equipment (PPE).

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile tube or vial.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Visualizations

Dipyrithione_Handling_Disposal_Workflow This compound Handling and Disposal Workflow start Start handling Handling this compound start->handling ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat handling->ppe fume_hood Work in a Chemical Fume Hood handling->fume_hood storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill Occurs handling->spill No disposal Waste Disposal handling->disposal cleanup Spill Cleanup spill->cleanup Yes absorb Absorb Spill with Inert Material cleanup->absorb collect Collect Residue into Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->disposal solid_waste Solid Waste (Unused Reagent, Contaminated PPE) disposal->solid_waste liquid_waste Liquid Waste (Solutions) disposal->liquid_waste waste_container Dispose in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container end End waste_container->end

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

Spill and Disposal Procedures

Spill Cleanup

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate personal protective equipment, including respiratory protection if dust is present.

  • Contain the Spill: For solid spills, avoid generating dust. Gently sweep or vacuum the material. For liquid spills, use an inert absorbent material.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.

  • Clean the Area: Clean the spill area thoroughly.

Waste Disposal

All this compound waste, including unused product, contaminated materials, and solutions, should be treated as hazardous waste.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal: Dispose of all waste in a manner consistent with federal, state, and local regulations. This typically involves arranging for pickup by a certified chemical waste disposal company.

How to avoid interference in Dipyrithione HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dipyrithione HPLC analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help identify and mitigate interference during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis crucial?

This compound, also known as Pyrithione Disulfide, is the active oxidized form of Pyrithione. It is a common ingredient in anti-dandruff shampoos and anti-fouling paints due to its antifungal and antibacterial properties. Accurate and interference-free HPLC analysis is essential for quality control, formulation development, and stability testing to ensure product efficacy and safety.

Q2: What are the most common sources of interference in this compound HPLC analysis?

Interference in this compound HPLC analysis can originate from several sources:

  • Sample Matrix: Excipients in formulations, such as surfactants and polymers in shampoos, can co-elute with or mask the this compound peak.[1] In biological or environmental samples, proteins and other organic matter can also interfere.[2][3]

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, heat, or extreme pH), leading to the formation of byproducts that may have similar retention times.[4][5][6][7] Forced degradation studies are often performed to identify these potential interferents.[7][8]

  • HPLC System and Solvents: Contaminants in the mobile phase, particularly in the water or organic solvents, can lead to "ghost peaks".[9] The HPLC system itself, if not properly maintained, can also introduce interferences through leaks or carryover from previous injections.[10]

  • Chemical Interactions: this compound can interact with metallic components of the HPLC system. To prevent this, some methods convert this compound into a more stable copper chelate before analysis.[11][12][13]

Q3: How can I minimize interference from the sample matrix?

Effective sample preparation is critical to remove interfering components from the matrix.[1] Common techniques include:

  • Filtration: A minimum requirement for all samples is filtration through a 0.2 or 0.45 µm filter to remove particulates that can damage the column.[14]

  • Protein Precipitation: For biological samples, precipitating proteins with an organic solvent like acetonitrile is a common first step.[2][3]

  • Solid Phase Extraction (SPE): SPE can be used to selectively isolate this compound from a complex sample matrix, providing a much cleaner extract for analysis.[1][3]

  • Dilution: For highly concentrated samples like shampoo, dilution with a suitable solvent (e.g., a mixture of dimethyl sulfoxide and water) is often necessary.[15]

Q4: My this compound peak shape is poor (e.g., splitting or tailing). What could be the cause?

Poor peak shape can be caused by several factors:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For Zinc Pyrithione analysis, a mobile phase pH of 3.5 has been shown to provide optimal results, while higher pH values can lead to peak splitting.[15][16]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing. Flushing the column or replacing it may be necessary.

  • Co-elution: An interfering compound that is not fully resolved from the this compound peak can distort its shape.

Q5: My this compound retention time is shifting between injections. What should I check?

Retention time instability is a common HPLC issue. Here are the primary things to investigate:[10]

  • Pump and Flow Rate: Check for leaks in the pump or throughout the system. Ensure the pump is delivering a consistent flow rate and that there are no air bubbles in the solvent lines.

  • Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent from batch to batch. In a gradient system, ensure the gradient pump is mixing the solvents correctly.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention time.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Troubleshooting Guide: Common Interference Problems

This guide addresses specific problems you might encounter during your analysis.

Problem: I am observing unexpected peaks ("ghost peaks") in my blank injections.

  • Possible Cause: Contamination of the mobile phase, injection solvent, or HPLC system. Ghost peaks often appear in gradient elution when impurities from the weaker solvent elute as the stronger solvent percentage increases.[9]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and freshly prepared, high-purity water.[9]

    • Check Your Water Source: If using a water purification system, ensure it is properly maintained.

    • Clean Glassware: Ensure all glassware used for mobile phase preparation is thoroughly cleaned.

    • System Flush: Flush the entire HPLC system, including the autosampler injection port and loop, with a strong solvent to remove any accumulated contaminants.

Problem: My this compound peak is not well-resolved from an adjacent peak.

  • Possible Cause: The current chromatographic conditions are insufficient to separate this compound from a co-eluting impurity or degradation product.

  • Solution:

    • Adjust Mobile Phase Strength: In reverse-phase HPLC, decreasing the amount of organic solvent in the mobile phase will generally increase the retention time of both peaks, which may improve resolution.

    • Change Mobile Phase pH: As mentioned, adjusting the pH can alter the retention of ionizable compounds and improve selectivity.[15]

    • Try a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18, or a Phenyl-Hexyl column) can provide a different selectivity and may resolve the peaks.[17]

    • Optimize Gradient: If using a gradient, try making the slope shallower around the elution time of this compound to improve separation.

Problem: The area of my this compound peak is inconsistent or decreasing over time.

  • Possible Cause: This could be due to sample instability, adsorption onto system components, or injector issues.

  • Solution:

    • Sample Stability: this compound may degrade in the autosampler vial over time. Consider using a cooled autosampler or preparing samples immediately before analysis.

    • System Passivation: As this compound can interact with metal surfaces, some methods suggest forming a copper chelate to improve stability and reproducibility.[11][13]

    • Injector Precision: Check the injector for leaks and ensure it is drawing and dispensing the correct volume consistently. Perform a precision test with a stable standard.[10]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in a Shampoo Formulation

This protocol is a generalized example based on published methods.[15][16][18][19]

1. Sample Preparation: a. Accurately weigh approximately 1.0 g of the shampoo sample into a 100 mL volumetric flask. b. Add approximately 70 mL of a diluent (e.g., a 70:30 v/v mixture of dimethyl sulfoxide and water) and sonicate for 15 minutes to dissolve the sample.[15] c. Allow the solution to cool to room temperature and dilute to the mark with the diluent. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

2. Standard Preparation: a. Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 250 µg/mL. b. From the stock solution, prepare a working standard at a concentration that matches the expected concentration in the prepared sample solution (e.g., 25 µg/mL).

3. HPLC Conditions: a. The table below summarizes typical HPLC parameters.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile/Methanol mixture
Gradient A time-based gradient may be used for better resolution.[15][16]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 322 nm[15][18]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C
Protocol 2: Forced Degradation Study for Interference Identification

Forced degradation studies help identify potential degradation products that could interfere with the analysis.[4][6][7]

  • Prepare Stock Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:[8]

    • Acid Hydrolysis: Add 1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60 °C.

    • Oxidation: Add 3-30% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Analyze Samples: After a set time, neutralize the acid/base treated samples and dilute all samples to an appropriate concentration. Analyze them using the developed HPLC method to observe any degradation peaks. The goal is to achieve 5-20% degradation of the main compound.[8]

Data Summary

Table 1: Comparison of HPLC Methods for Pyrithione Analysis
ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
Shinde et al.[15][16]Zobrax Extend C18 (250x4.6mm, 5µm)Phosphate Buffer (pH 3.5) and Acetonitrile-Methanol (Gradient)1.02547.71
Sahoo et al.[18]Zobrax C18Acetonitrile and Water (60:40)1.032211.61
Nakajima et al.[11]Nucleosil 5 C18 (15cm x 4.6mm)Methanol-Water (3:2)-320-
Gu et al.[19]MG C18 (250mm x 4.6mm, 5µm)Acetonitrile-Methanol---

Visual Guides

Diagram 1: Experimental Workflow for Interference Mitigation

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Review Sample Receive Sample (e.g., Shampoo) Dilute Dilute & Sonicate Sample->Dilute Filter Filter (0.45 µm) Mitigates: Particulates Dilute->Filter SPE Optional: SPE Mitigates: Matrix Interferences Filter->SPE Inject Inject into HPLC Filter->Inject SPE->Inject Separate Chromatographic Separation (C18 Column, Gradient) Inject->Separate Detect UV Detection Separate->Detect Review Review Chromatogram Detect->Review Check Check for Interference (Peak Purity, Resolution) Review->Check Report Report Results Check->Report

Caption: Workflow for this compound analysis highlighting key interference mitigation steps.

Diagram 2: Troubleshooting Logic for HPLC Interference

troubleshooting cluster_problems cluster_solutions Start Interference Observed in Chromatogram? Problem_ExtraPeaks Extra Peaks / Ghost Peaks? Start->Problem_ExtraPeaks Yes Problem_BadShape Poor Peak Shape? Problem_ExtraPeaks->Problem_BadShape No Sol_Purity Check Solvent/Water Purity Run Blanks Problem_ExtraPeaks->Sol_Purity Yes Problem_Shift Shifting Retention Time? Problem_BadShape->Problem_Shift No Sol_pH Check/Adjust Mobile Phase pH Problem_BadShape->Sol_pH Yes Sol_Flow Check Pump Flow Rate & Leaks Problem_Shift->Sol_Flow Yes Sol_Carryover Clean Injector & System Sol_Purity->Sol_Carryover Sol_Column Check/Replace Column Sol_pH->Sol_Column Sol_Temp Check Column Temperature Sol_Flow->Sol_Temp

Caption: A decision tree to help troubleshoot common HPLC interference issues.

References

Validation & Comparative

Unveiling the Cytotoxic Landscape: A Comparative Analysis of Dipyrithione and Other Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of pyridine-based compounds is crucial for advancing therapeutic strategies. This guide provides a comprehensive comparison of the cytotoxicity of Dipyrithione (PTS2) against other notable pyridine derivatives, supported by experimental data and detailed methodologies.

This compound, a disulfide derivative of pyrithione, has demonstrated significant cytotoxic and proapoptotic effects across various cancer cell lines.[1][2][3][4] Its mechanism of action often involves the induction of cell-cycle arrest and apoptosis through the activation of key signaling pathways.[1][2][3][4] This guide aims to contextualize the cytotoxic profile of this compound by comparing it with other pyridine compounds, for which cytotoxicity data is available.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of other pyridine derivatives against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

CompoundCell LineIC50 ValueReference(s)
This compound (PTS2) KB~2.5 µg/mL[2]
K562< 2.5 µg/mL[4]
U937< 2.5 µg/mL[4]
HeLa< 2.5 µg/mL[4]
Pyrithione (PT) KBNo obvious effect[2]
Compound 9a HepG2High activity[5][6][7]
MCF-7High activity[5][6][7]
Compound 9b HepG2High activity[5][6][7]
MCF-7High activity[5][6][7]
Compound 1 (Pyridone) HepG24.5 ± 0.3 µM[8]
MCF-7> 10 µM[8]
Compound 2 (Pyridine) HepG2~9 µM[8]
MCF-7> 10 µM[8]
Compound 4r (DHPM) MCF-70.17 µg/mL[9]
AGS4.97 µg/mL (48h)[9]
Compound 5g (Pyridine) MCF-771.94 µg/mL[9]
Compound 5m (Pyridine) MCF-782 µg/mL[9]
Compound 12 MCF-70.5 µM[4]
HepG25.27 µM[4]
Compound 9 (Pyrazolyl Pyridine) MCF-70.34 µM[10]
HepG20.18 µM[10]
4-CP.P (Pyrano[3,2-c] pyridine) MCF-760 ± 4.0 μM (24h)[11]
NPS Derivatives (Bipyridine) HepG271.43 - <1000 ng/mL[12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine the cytotoxicity of the compounds listed above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Induce apoptosis in cells and lyse them using a chilled cell lysis buffer.[1]

  • Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).[1][9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[1][9]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The amount of p-nitroanilide (pNA) released is proportional to the caspase-3 activity.[1]

Western Blot for PARP Cleavage

Western blotting can be used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Protein Extraction: Treat cells with the test compound, harvest, and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved PARP. Subsequently, incubate with a secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence detection system. The presence of an 89 kDa fragment indicates PARP cleavage.[14][15][16]

Signaling Pathways and Experimental Workflow

To visualize the processes described, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity_assay Cytotoxicity Assessment cluster_apoptosis_analysis Apoptosis Analysis cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well plate treat_cells Treat with Pyridine Compounds seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay caspase_assay Caspase-3 Activity Assay treat_cells->caspase_assay western_blot Western Blot for Cleaved PARP treat_cells->western_blot measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 caspase_assay->calculate_ic50 western_blot->calculate_ic50 apoptosis_pathway cluster_mitochondrial_pathway Mitochondrial (Intrinsic) Pathway cluster_execution_pathway Execution Pathway This compound This compound procaspase9 Pro-caspase-9 This compound->procaspase9 Induces caspase9 Activated Caspase-9 procaspase9->caspase9 Activation procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

References

A Researcher's Guide to Assessing Dipyrithione Cross-reactivity in Serological and Immunoassay Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of Dipyrithione in serological and immunoassay tests. Due to the limited availability of direct experimental data on this compound cross-reactivity, this document outlines the principles of cross-reactivity for small molecules (haptens), identifies potential cross-reactants based on structural similarity, and provides a detailed experimental protocol to enable researchers to conduct their own assessments.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound, also known as 2,2'-dithiobispyridine-1,1'-dioxide, is a derivative of pyrithione. As a small molecule, this compound itself is not immunogenic. However, when conjugated to a larger carrier protein, it can act as a hapten and elicit an antibody response. These antibodies may then cross-react with other structurally similar compounds in serological and immunoassay tests, potentially leading to false-positive results or inaccurate quantification. Understanding and characterizing this cross-reactivity is crucial for the development of specific and reliable immunoassays for this compound or for assessing its potential interference in other assays.

Potential Cross-Reactants

The specificity of an antibody is determined by its affinity for the epitope of the immunizing antigen. Cross-reactivity can occur with compounds that share structural similarities with the hapten. Based on the chemical structure of this compound, the following compounds are proposed as potential cross-reactants and should be evaluated in immunoassays.

Table 1: Potential Cross-Reactants for this compound Immunoassays

Compound NameChemical StructureRationale for Potential Cross-Reactivity
This compound 2,2'-dithiobispyridine-1,1'-dioxideTarget analyte
Pyrithione2-mercaptopyridine-N-oxideCore structural component of this compound.
Zinc PyrithioneBis(1-hydroxy-2(1H)-pyridinethionato-O,S)-zincA common antifungal agent containing the pyrithione moiety.
2,2'-Dipyridyl DisulfideC₁₀H₈N₂S₂Lacks the N-oxide groups but shares the dipyridyl disulfide core.
2-MercaptopyridineC₅H₅NSA structural component of pyrithione.
Pyridine-N-oxideC₅H₅NORepresents the N-oxide pyridine ring structure.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of various compounds with antibodies raised against this compound.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • This compound-carrier protein conjugate (e.g., this compound-BSA) for coating

  • Anti-Dipyrithione primary antibody (polyclonal or monoclonal)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard

  • Potential cross-reacting compounds (see Table 1)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA to assess cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coat Coat Plate with This compound-BSA Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Add_Ab_Analyte Add Anti-Dipyrithione Ab + Standard or Test Compound Block->Add_Ab_Analyte Incubate1 Incubate Add_Ab_Analyte->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Sec_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calculate Calculate IC50 and % Cross-Reactivity Read_Absorbance->Calculate

Figure 1: Experimental workflow for the competitive ELISA.
Procedure

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-Dipyrithione primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.

    • Wash the blocked microtiter plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values against the corresponding concentrations of the this compound standard. Use a four-parameter logistic curve fit to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximum signal).

  • Cross-Reactivity Calculation: Determine the IC50 value for each of the tested compounds using the same method. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data for an Anti-Dipyrithione Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
Pyrithione5020%
Zinc Pyrithione8012.5%
2,2'-Dipyridyl Disulfide5002%
2-Mercaptopyridine>1000<1%
Pyridine-N-oxide>1000<1%

Signaling and Recognition Pathway

The immunological basis for the potential cross-reactivity of this compound stems from its ability to act as a hapten. The following diagram illustrates the general principle of hapten-carrier immunization and subsequent antibody recognition, which can lead to cross-reactivity.

Hapten_Recognition cluster_immunization Immunization Phase cluster_recognition Recognition & Cross-Reactivity Hapten This compound (Hapten) Conjugate This compound-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Uptake & Processing T_Cell Helper T-Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibody Anti-Dipyrithione Antibodies Plasma_Cell->Antibody Secretion Free_Hapten Free this compound Antibody->Free_Hapten High Affinity Binding Cross_Reactant Structurally Similar Compound Antibody->Cross_Reactant Lower Affinity Binding (Cross-Reactivity) No_Reaction Unrelated Compound Antibody->No_Reaction No Binding

Figure 2: Hapten immunization and antibody recognition pathway.

Conclusion

A Head-to-Head Comparison of the Antifungal Activity of Dipyrithione and Ciclopirox Olamine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of topical antifungal agents, both dipyrithione and ciclopirox olamine have carved out significant roles in treating superficial mycoses. While both compounds exhibit a broad spectrum of activity, their distinct mechanisms of action and efficacy profiles warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective, data-driven comparison of their antifungal properties, supported by experimental methodologies and visual representations of their molecular interactions.

Quantitative Antifungal Activity: A Comparative Overview

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and ciclopirox olamine against various fungal pathogens.

Fungal SpeciesThis compound MIC (µM)Ciclopirox Olamine MIC (mg/L)Ciclopirox Olamine MIC (µg/mL)
Trichophyton rubrum6.03 (MIC50)[1][2]-12.57 (geometric mean)[3]
Malassezia globosa---
Malassezia restricta---
Candida albicans---
Aspergillus fumigatus---
Various Dermatophytes---
Various Yeasts---
Various Molds-1.9-15.6[4]-
Various human pathogenic fungi-0.49-3.9[5][6]-
Malassezia furfur--0.001-0.125[5]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions, such as media composition and pH.[7][8] Ciclopirox olamine 1% is equivalent to 0.77% ciclopirox.[9]

Mechanisms of Action: Distinct Pathways to Fungal Inhibition

The antifungal activities of this compound and ciclopirox olamine stem from fundamentally different molecular mechanisms.

Ciclopirox Olamine: This hydroxypyridone derivative acts primarily through the chelation of polyvalent metal cations, particularly Fe3+.[10][11][12] This sequestration of iron disrupts essential metal-dependent enzymes, such as cytochromes, catalases, and peroxidases, which are vital for fungal respiration and cellular metabolism.[5][10] This multifaceted mechanism of action is thought to contribute to the low probability of resistance development.[5]

G

This compound: As a pyrithione derivative, its mechanism is closely related to that of zinc pyrithione.[13] The current understanding is that pyrithiones act as ionophores, disrupting cellular processes by increasing the intracellular concentration of metal ions, particularly copper.[14][15][16] This influx of copper leads to the inactivation of iron-sulfur cluster-containing proteins, which are critical for various metabolic pathways, ultimately leading to fungal growth inhibition.[14][16]

G

Experimental Protocols: Antifungal Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods that are widely used.

Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi):

This method is considered the gold standard for determining MICs.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density.

  • Drug Dilution: The antifungal agent is serially diluted in a multi-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature and duration (e.g., 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control well.

G

Disk Diffusion Method:

This method provides a qualitative or semi-quantitative measure of susceptibility.

  • Plate Preparation: A standardized suspension of the fungus is swabbed onto the surface of an agar plate.

  • Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured. The size of the zone correlates with the susceptibility of the organism to the drug.

Conclusion

Both this compound and ciclopirox olamine are effective broad-spectrum antifungal agents. Ciclopirox olamine's unique iron-chelating mechanism of action presents a low risk for the development of fungal resistance. This compound, through its ionophoric activity, also provides potent antifungal effects. The choice between these agents in a research or drug development context may depend on the target fungal species, the desired formulation characteristics, and the potential for synergistic combinations with other agents. Further head-to-head studies with standardized methodologies are warranted to provide a more definitive comparative assessment of their in vivo efficacy.

References

Establishing Quality Control Parameters for Synthesized Dipyrithione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing quality control (QC) parameters for synthesized Dipyrithione. It outlines the synthesis pathway, identifies potential impurities, and details analytical methodologies for ensuring the quality and consistency of the final product. Furthermore, this guide presents a comparative analysis of this compound with other common anti-dandruff agents, namely Ketoconazole, Climbazole, and Piroctone Olamine, offering valuable insights for formulation and development.

Synthesis and Potential Impurities of this compound

This compound, or 2,2'-dithiobis(pyridine-N-oxide), is synthesized through the oxidation of 2-mercaptopyridine N-oxide, also known as pyrithione. The synthesis of the pyrithione precursor typically starts from 2-chloropyridine N-oxide. Understanding this pathway is crucial for identifying potential process-related impurities.

A potential key impurity arising from the synthesis of the 2-mercaptopyridine N-oxide precursor is 2-hydroxypyridine-N-oxide . During the final oxidation step to form this compound, side reactions or incomplete conversion can lead to the presence of unreacted 2-mercaptopyridine N-oxide . Additionally, degradation of this compound under certain conditions could potentially lead to the formation of various pyridine derivatives.

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Synthesis_Pathway Synthesis Pathway of this compound and Potential Impurities A 2-Chloropyridine N-oxide B 2-Mercaptopyridine N-oxide (Pyrithione) A->B Sulfidation Imp1 Impurity: 2-Hydroxypyridine-N-oxide A->Imp1 Side Reaction (Hydrolysis) C This compound B->C Oxidation Imp2 Impurity: Unreacted 2-Mercaptopyridine N-oxide B->Imp2 Incomplete Reaction

Caption: Synthesis of this compound and potential process-related impurities.

Comparative Quality Control Parameters

Effective quality control relies on a set of well-defined parameters to ensure the identity, purity, and quality of the synthesized this compound. The following table provides a comparative overview of key QC parameters for this compound and its alternatives.

ParameterThis compoundKetoconazoleClimbazolePiroctone Olamine
Appearance Off-white to light yellow crystalline powderWhite to almost white powderWhite to pale brown crystalline powderWhite or slightly yellow crystalline powder
Identification IR, HPLC (retention time)IR, HPLC (retention time), UV SpectrumIR, HPLC (retention time), UV SpectrumIR, HPLC (retention time), UV Spectrum
Assay (by HPLC) ≥ 98.0%99.0% - 101.0%[1]≥ 98.0%[2]≥ 98.0%
Melting Point ~205 °C148 - 152 °C[1]94 - 98 °C130 - 135 °C[3]
Related Substances Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0%Specified impurities controlled per monographIndividual impurity: ≤ 0.5%Total impurities: ≤ 1.5%Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0%
Loss on Drying ≤ 1.0%≤ 0.5%≤ 0.5%≤ 0.3%[3]
Residue on Ignition ≤ 0.2%≤ 0.1%≤ 0.2%≤ 0.2%[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination of this compound

This proposed method is based on established principles for the analysis of related pyridine derivatives and should be validated for specificity, linearity, precision, accuracy, and robustness.

  • Chromatographic System:

    • Column: C18, 4.6 mm × 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same solvent to achieve a similar concentration as the standard solution.

    • Impurity Standard Solutions: If available, prepare individual solutions of potential impurities (2-hydroxypyridine-N-oxide, 2-mercaptopyridine N-oxide) to determine their retention times.

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HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Assay and Impurity Levels Integration->Calculation Result Report Results Calculation->Result

Caption: A typical workflow for the HPLC analysis of synthesized this compound.

Comparison with Alternatives: A Logical Framework

The choice of an anti-dandruff agent in a formulation depends on various factors including efficacy, safety, and regulatory acceptance. This compound, while effective, is often compared to other widely used compounds.

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Comparison_Framework Logical Comparison of Anti-Dandruff Agents cluster_agents Anti-Dandruff Agents cluster_parameters Key Comparison Parameters This compound This compound Efficacy Efficacy This compound->Efficacy Safety_Profile Safety Profile This compound->Safety_Profile Regulatory_Status Regulatory Status This compound->Regulatory_Status Formulation_Compatibility Formulation Compatibility This compound->Formulation_Compatibility Ketoconazole Ketoconazole Ketoconazole->Efficacy Ketoconazole->Safety_Profile Ketoconazole->Regulatory_Status Ketoconazole->Formulation_Compatibility Climbazole Climbazole Climbazole->Efficacy Climbazole->Safety_Profile Climbazole->Regulatory_Status Climbazole->Formulation_Compatibility Piroctone_Olamine Piroctone Olamine Piroctone_Olamine->Efficacy Piroctone_Olamine->Safety_Profile Piroctone_Olamine->Regulatory_Status Piroctone_Olamine->Formulation_Compatibility

Caption: A framework for the comparative evaluation of anti-dandruff agents.

By implementing these quality control parameters, researchers and drug development professionals can ensure the production of high-quality, consistent batches of this compound suitable for further research and formulation development. This guide serves as a foundational document that should be supplemented with rigorous in-house validation and stability studies.

References

Analysis of Dipyrithione degradation products under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of active compounds is paramount. This guide provides a comprehensive analysis of the degradation products of Dipyrithione under various stress conditions, offering a comparative perspective against other relevant biocides. The information presented herein is supported by experimental data from scientific literature to ensure objectivity and accuracy.

This compound, a biocide known for its antifungal and antibacterial properties, is susceptible to degradation under environmental stressors such as light, heat, and varying pH levels. This degradation can lead to a loss of efficacy and the formation of potentially unwanted byproducts. A thorough understanding of these degradation pathways is crucial for formulation development, stability testing, and risk assessment.

Comparative Degradation Analysis

Forced degradation studies are essential to establish the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that accelerate degradation, such as hydrolysis, oxidation, photolysis, and thermal stress. While direct comparative studies detailing the degradation of this compound alongside other biocides under identical conditions are limited in publicly available literature, we can infer its relative stability by examining data on related compounds and other common biocides.

Photodegradation

This compound's close analog, zinc pyrithione (ZnPT), has been shown to undergo rapid photodegradation in aqueous environments. Studies on the phototransformation of ZnPT in seawater have identified several degradation products, indicating that this compound likely follows a similar photolytic degradation pathway.

Table 1: Photodegradation Products of Zinc Pyrithione (a proxy for this compound)

Degradation ProductChemical FormulaNotes
2-Pyridinesulfonic acidC₅H₅NO₃SA major degradation product.
Pyridine-N-oxideC₅H₅NOFormed through oxidation.
2-MercaptopyridineC₅H₅NSAn intermediate in the degradation pathway.

The photolytic half-life of zinc pyrithione in seawater has been reported to be as short as 2 to 22 hours under aerobic conditions and even faster under anaerobic conditions (0.5 hours)[1]. This suggests that this compound is also likely to be highly susceptible to photodegradation.

Hydrolytic Degradation

Table 2: Expected Influence of pH on this compound Hydrolysis (Inferred)

pH ConditionExpected Degradation RateRationale
Acidic (pH < 4)Likely AcceleratedAcid-catalyzed hydrolysis of the disulfide bond.
Neutral (pH ~7)ModerateBaseline hydrolysis rate.
Alkaline (pH > 9)Likely AcceleratedBase-catalyzed hydrolysis.
Thermal Degradation

Thermal stress can induce the breakdown of this compound into smaller, volatile compounds. While quantitative data on the thermal degradation of this compound is scarce, information on the thermal decomposition of related pyridine and sulfur-containing compounds suggests potential degradation products.

Table 3: Potential Thermal Degradation Products of this compound

Degradation ProductChemical FormulaNotes
PyridineC₅H₅NA common thermal decomposition product of pyridine derivatives.
Sulfur DioxideSO₂Expected from the breakdown of the disulfide bond.
Carbon DisulfideCS₂A potential byproduct of sulfur-containing organic compounds.

Experimental Protocols

A robust experimental design is critical for accurately assessing the degradation of this compound. The following outlines a general protocol for a forced degradation study.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Thermal Degradation: Expose the solid sample or a solution to dry heat (e.g., 80°C).

  • Time Points: Collect samples at various time intervals to monitor the degradation progress.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

  • Data Analysis: Quantify the amount of undegraded this compound and identify and quantify the degradation products.

Analytical Method: LC-MS/MS for this compound and its Degradation Products

A specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the separation and identification of this compound and its degradation products.

Table 4: Example LC-MS/MS Parameters

ParameterCondition
Chromatographic Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS/MS Transitions Specific precursor-to-product ion transitions for this compound and its expected degradation products.

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in the analysis of this compound degradation, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Dipyrithione_Sample This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Dipyrithione_Sample->Acid Base Base Hydrolysis (0.1M NaOH, RT) Dipyrithione_Sample->Base Oxidation Oxidation (3% H₂O₂) Dipyrithione_Sample->Oxidation Photo Photolysis (UV/Vis Light) Dipyrithione_Sample->Photo Thermal Thermal Stress (80°C) Dipyrithione_Sample->Thermal LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Photo->LCMS Thermal->LCMS Data Data Interpretation LCMS->Data

Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_photolytic Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation cluster_thermal Thermal Degradation This compound This compound Photo_Intermediate Photolytic Intermediates This compound->Photo_Intermediate Sunlight/UV Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H₂O (pH dependent) Thermal_Products Thermal Products (e.g., Pyridine, SO₂) This compound->Thermal_Products Heat Pyridinesulfonic_Acid 2-Pyridinesulfonic Acid Photo_Intermediate->Pyridinesulfonic_Acid Pyridine_N_Oxide Pyridine-N-oxide Photo_Intermediate->Pyridine_N_Oxide Mercaptopyridine 2-Mercaptopyridine Photo_Intermediate->Mercaptopyridine

Proposed degradation pathways of this compound.

References

Safety Operating Guide

Proper Disposal of Dipyrithione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dipyrithione is crucial for ensuring laboratory safety and environmental protection. As a substance with potential health and ecological hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound waste in a laboratory setting.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, suitable gloves, and a lab coat.[1][2] In case of insufficient ventilation, a NIOSH-approved respirator may be required.[3]

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other laboratory waste streams. This includes:

  • Unused or expired pure this compound.

  • Contaminated materials such as gloves, wipes, and disposable labware.

  • Empty containers that held this compound.

Step 2: Spill Management

In the event of a spill, take immediate action to contain and clean the affected area.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Cleanup: Carefully vacuum or sweep up the spilled material.[1] Avoid generating dust.[1] Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled disposal container.[1]

Step 3: Preparing for Disposal

Properly package and label this compound waste for disposal.

  • Waste Container: Use a designated, leak-proof, and sealable hazardous waste container.[4]

  • Labeling: Clearly label the container with "Hazardous Waste" and "this compound." Include any other relevant hazard information.

  • Empty Original Containers: Do not reuse empty this compound containers.[2] Triple rinse them if possible, and offer for recycling or reconditioning.[5] Puncture or otherwise render the container unusable for other purposes.

Step 4: Disposal

The disposal of this compound must comply with all applicable regulations.

  • Regulatory Compliance: Dispose of this compound waste in a manner consistent with federal, state, and local regulations.[1][2] Improper disposal of pesticide wastes is a violation of Federal Law.[5]

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Prohibited Disposal Methods: Do not flush this compound down the drain or dispose of it in the regular trash.[3] Avoid any actions that could lead to its release into the environment.[6] this compound is very toxic to aquatic life.[7][8]

Quantitative Data: GHS Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for this compound.

GHS Hazard Code Hazard Statement Percentage of Notifications
H302Harmful if swallowed63.2%
H319Causes serious eye irritation64.2%
H335May cause respiratory irritation64.2%
H315Causes skin irritation36.8%
H400Very toxic to aquatic life27.4%
Data sourced from ECHA C&L Inventory notifications.[7]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DipyrithioneDisposal cluster_prep Preparation & Handling cluster_disposal Disposal Route start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurred? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Ventilate 2. Contain 3. Collect in Labeled Container spill->cleanup Yes package Package Waste in a Labeled, Leak-Proof Hazardous Waste Container spill->package No cleanup->package check_regulations Consult Institutional & Local Regulations package->check_regulations prohibited Prohibited Disposal: - Do Not Drain Dispose - Do Not Trash Dispose check_regulations->prohibited approved_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor check_regulations->approved_disposal end Disposal Complete approved_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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